molecular formula C₁₃H₁₅N₂NaO₆S B1146912 6-Sulfatoxy Melatonin Sodium Salt CAS No. 76290-78-3

6-Sulfatoxy Melatonin Sodium Salt

Cat. No. B1146912
CAS RN: 76290-78-3
M. Wt: 350.32
InChI Key:
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Description

6-Sulfatoxy Melatonin Sodium Salt, also known as N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide Sodium, is a metabolite of Melatonin . It has a molecular formula of C13H15N2NaO6S and a molecular weight of 350.32 .


Molecular Structure Analysis

The molecular structure of 6-Sulfatoxy Melatonin Sodium Salt comprises of 13 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, 1 sodium atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

6-Sulfatoxy Melatonin Sodium Salt is a solid substance . It has a melting point of >149°C . The molecular weight is 350.32 g/mol . It has one hydrogen bond donor count, seven hydrogen bond acceptor count, six rotatable bond count, and a formal charge of 0 .

Scientific Research Applications

  • Enzymatic Characterization and Gender Differences : 6-Hydroxymelatonin-sulfate, a metabolite of melatonin, plays a crucial role in reflecting melatonin's functions and clearance in vivo. Liver, lung, kidney, and small intestine in humans show high catalytic efficiency for melatonin sulfation, while the brain exhibits a lower reaction rate. Organ cytosols from females show higher sulfation activity than males. The sulfotransferase isoform SULT1A1 is identified as the major enzyme responsible for melatonin sulfation. This has implications for understanding melatonin's role in anti-inflammatory effects (Tian et al., 2015).

  • Melatonin Excretion in Insomnia and Therapy Response : Lower nocturnal melatonin production, assessed via 6-sulfatoxymelatonin excretion, is associated with insomnia in older patients. Those with lower excretion levels respond more significantly to melatonin replacement therapy (Léger, Laudon, & Zisapel, 2004).

  • Relation to Age-Related Macular Degeneration : The level of urinary 6-sulfatoxymelatonin in age-related macular degeneration (AMD) patients is significantly lower compared to controls. This suggests a possible role of melatonin and its metabolism in the occurrence of AMD (Rosen et al., 2009).

  • Melatonin in Body Fluids : The circadian rhythm of melatonin and its metabolite 6-sulfatoxymelatonin in urine is a defining feature of suprachiasmatic nucleus function. These measurements are valuable for assessing sleep and mood disorders and potential markers for neoplasms of the pineal region (de Almeida et al., 2010).

  • Melatonin and Sperm Quality : Urinary 6-sulfatoxymelatonin levels correlate positively with sperm concentration, motility, and morphology. Short-term in vitro exposure to melatonin improves aspects of sperm motility, suggesting a potential application in assisted reproductive techniques (Ortiz et al., 2010).

  • Melatonin in Breast Cancer : A study found no strong evidence that melatonin levels, assessed through urinary 6-sulfatoxymelatonin, are associated with breast cancer risk. This highlights the complexity of the relationship between endogenous melatonin and cancer (Travis et al., 2004).

Safety And Hazards

For safety measures, it is recommended to use dry chemical, carbon dioxide or alcohol-resistant foam in case of fire. A self-contained breathing apparatus should be worn for firefighting if necessary . The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

properties

IUPAC Name

sodium;[3-(2-acetamidoethyl)-5-methoxy-3H-indol-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S.Na/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11;/h5-7,9H,3-4H2,1-2H3,(H,14,16)(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYURPOQDRFSFZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1C=NC2=CC(=C(C=C12)OC)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Sulfatoxy Melatonin Sodium Salt

Citations

For This Compound
1
Citations
L Wu, MI Bindawa, S Zhang, M Dang, X Zhang - Analytical Methods, 2023 - pubs.rsc.org
Melatonin (MT), as a hormone regulating the rhythm of sleep, is widely used in health products. However, illicit and excessive use of MT might cause undesirable effects. Therefore, it is …
Number of citations: 3 pubs.rsc.org

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